![molecular formula C25H16O2 B14734400 3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one CAS No. 10408-82-9](/img/structure/B14734400.png)
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a benzylidene group and a phenyl group attached to a naphthofuran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with 9-phenylnaphtho[2,3-c]furan-1(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted naphthofuran derivatives.
科学的研究の応用
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one involves its interaction with molecular targets within cells. For instance, it may inhibit enzymes involved in critical biochemical pathways, leading to the disruption of cellular functions. The compound’s structure allows it to bind to specific proteins or DNA, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
9-Benzylidene-Naphtho[2,3-B]thiophen-4-Ones: These compounds share a similar core structure but differ in the presence of a thiophene ring instead of a furan ring.
3-Benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione: This compound has a benzoyl group instead of a benzylidene group, leading to different chemical properties.
Uniqueness
3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
CAS番号 |
10408-82-9 |
|---|---|
分子式 |
C25H16O2 |
分子量 |
348.4 g/mol |
IUPAC名 |
1-benzylidene-4-phenylbenzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C25H16O2/c26-25-24-21(22(27-25)15-17-9-3-1-4-10-17)16-19-13-7-8-14-20(19)23(24)18-11-5-2-6-12-18/h1-16H |
InChIキー |
LDVKVVNPZCAXTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C2C3=CC4=CC=CC=C4C(=C3C(=O)O2)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


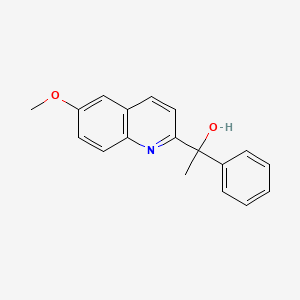
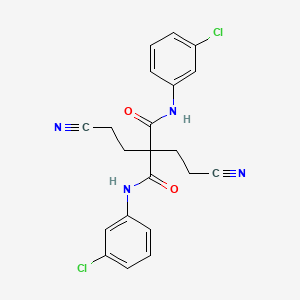


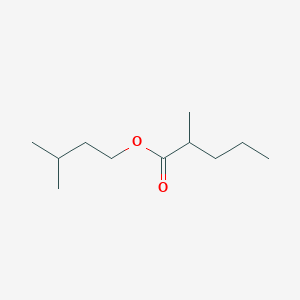
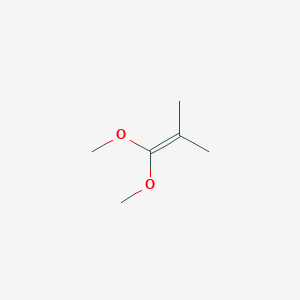
![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
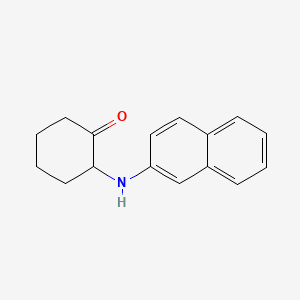

![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
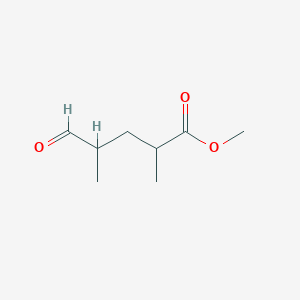
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
